3-{[(Tert-butoxy)carbonyl]amino}-2-(3-methylphenyl)propanoic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-2-(3-methylphenyl)propanoic acid is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2-(3-methylphenyl)propanoic acid typically involves the protection of the amine group with a Boc group. One common method involves the reaction of 3-methylphenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-2-(3-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Free amine.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-2-(3-methylphenyl)propanoic acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2-(3-methylphenyl)propanoic acid involves the protection of the amine group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid .
- 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid .
- (2S)-2-{[(Tert-butoxy)carbonyl]amino}-3-(4-{[(Tert-butoxy)carbonyl]amino}methyl)phenyl)propanoic acid .
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-2-(3-methylphenyl)propanoic acid is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other similar compounds. Its tert-butoxycarbonyl protecting group is particularly effective in preventing side reactions during synthesis, making it a valuable intermediate in various chemical processes .
Biological Activity
3-{[(Tert-butoxy)carbonyl]amino}-2-(3-methylphenyl)propanoic acid, commonly referred to as Boc-3-methyl-phenyl-alanine, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C17H25NO4
- Molecular Weight : 307.38 g/mol
- CAS Number : 2060038-81-3
The compound is primarily characterized by its amino acid structure, which allows it to interact with various biological systems. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that enhances the compound's stability and solubility in biological environments. This modification is crucial for facilitating its pharmacological effects.
1. Antimicrobial Properties
Research has indicated that derivatives of amino acids, including those with Boc protection, exhibit antimicrobial activity. A study demonstrated that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli through disruption of cell wall synthesis and function .
2. Anticancer Activity
A recent investigation into amino acid derivatives has shown promising results in cancer therapy. Compounds with structural similarities to Boc-3-methyl-phenyl-alanine were found to induce apoptosis in cancer cells by activating caspase pathways . The ability to modify signaling pathways makes this compound a candidate for further anticancer drug development.
3. Neuroprotective Effects
Studies have suggested that certain amino acid derivatives can exhibit neuroprotective properties. Research indicates that compounds similar to Boc-3-methyl-phenyl-alanine may protect neuronal cells from oxidative stress and apoptosis, potentially beneficial in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various amino acid derivatives, Boc-3-methyl-phenyl-alanine was tested against several bacterial strains. Results indicated a significant reduction in bacterial colony counts, suggesting effective antimicrobial properties.
Case Study 2: Cancer Cell Apoptosis
In vitro studies demonstrated that treatment with Boc-3-methyl-phenyl-alanine led to increased levels of pro-apoptotic proteins in human cancer cell lines. This finding supports its potential use as an adjunct in cancer therapies.
Properties
IUPAC Name |
2-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)12(13(17)18)9-16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIXJRIIDDYQTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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